7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a quinazolinone core, making it a subject of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic or basic conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of appropriate precursors, often involving the use of reagents like isocyanates or carbodiimides.
Coupling of Intermediates: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the quinazolinone core under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or acids, and reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities with the quinazolinone core and are studied for their anti-tubercular activity.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets 7-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its combination of a furan ring, piperazine moiety, and quinazolinone core, which together confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H26N4O6S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
7-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O6S/c29-21(26-8-10-27(11-9-26)23(31)18-5-4-12-32-18)6-2-1-3-7-28-22(30)16-13-19-20(34-15-33-19)14-17(16)25-24(28)35/h4-5,12-14H,1-3,6-11,15H2,(H,25,35) |
InChI Key |
YEQFLNAOYNQFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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